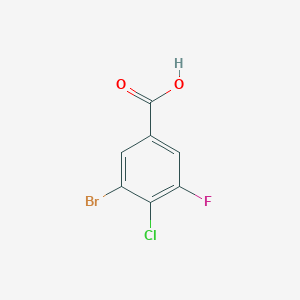

3-Bromo-4-chloro-5-fluorobenzoic acid

CAS No.: 1357942-87-0

Cat. No.: VC3323264

Molecular Formula: C7H3BrClFO2

Molecular Weight: 253.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357942-87-0 |

|---|---|

| Molecular Formula | C7H3BrClFO2 |

| Molecular Weight | 253.45 g/mol |

| IUPAC Name | 3-bromo-4-chloro-5-fluorobenzoic acid |

| Standard InChI | InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) |

| Standard InChI Key | CLXLNVHYXWMAAZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Cl)Br)C(=O)O |

| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)Br)C(=O)O |

Introduction

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C7H3BrClFO2 | Contains three different halogens |

| Molecular Weight | 253.45 g/mol | Relatively high due to halogen atoms |

| Physical State | Solid | At room temperature |

| CAS Number | 1357942-87-0 | Unique identifier |

| SMILES Notation | C1=C(C=C(C(=C1F)Cl)Br)C(=O)O | Simplified molecular structure representation |

| PubChem Compound ID | 71721396 | Database reference number |

Synthesis and Production Methods

The synthesis of 3-Bromo-4-chloro-5-fluorobenzoic acid typically involves halogenation reactions of benzoic acid or its derivatives. These reactions must be carefully controlled to achieve the desired substitution pattern, as the position of halogen atoms significantly affects the compound's properties and applications.

Laboratory Synthesis

Chemical Reactivity and Reactions

The chemical reactivity of 3-Bromo-4-chloro-5-fluorobenzoic acid is influenced by both the carboxylic acid group and the halogen substituents on the benzene ring. The compound can participate in various types of reactions, depending on the reaction conditions and the nature of the reactants.

Carboxylic Acid Group Reactions

The carboxylic acid functional group can undergo typical reactions such as esterification, amidation, and reduction. These reactions can be used to modify the compound while retaining the halogenated aromatic core, which is often critical for its application in pharmaceutical or agrochemical synthesis.

Esterification reactions with alcohols, typically catalyzed by acids, yield the corresponding esters. Amidation reactions with amines produce amides, which are important functional groups in many biologically active compounds. Reduction reactions, using agents such as lithium aluminum hydride, can convert the carboxylic acid to the corresponding alcohol.

Halogen-Related Reactions

The halogen substituents make 3-Bromo-4-chloro-5-fluorobenzoic acid suitable for various coupling reactions, particularly those mediated by transition metals. The bromine substituent is generally the most reactive towards nucleophilic aromatic substitution or metal-catalyzed coupling reactions, followed by chlorine, with fluorine being the least reactive.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, can be employed to replace the halogen atoms with carbon-based groups, allowing for the synthesis of more complex molecules. The differential reactivity of the three halogens enables selective functionalization, making this compound valuable in the synthesis of pharmaceutical intermediates and other specialty chemicals.

Applications and Uses

3-Bromo-4-chloro-5-fluorobenzoic acid finds applications in various fields, primarily as an intermediate in chemical synthesis due to its functional group versatility and the presence of three different halogen substituents.

Pharmaceutical Applications

In pharmaceutical research and development, 3-Bromo-4-chloro-5-fluorobenzoic acid serves as a building block for the synthesis of more complex molecular structures with potential biological activity. The presence of three different halogen atoms allows for selective functionalization, which can be exploited in the design and synthesis of pharmaceutical compounds.

The compound may contribute to the development of drugs by providing a scaffold that can be modified through various chemical reactions. The halogen substituents can enhance lipophilicity, metabolic stability, and binding affinity to biological targets, properties often desired in drug design. Specific applications in the pharmaceutical industry may include use as an intermediate in the synthesis of anti-inflammatory, antimicrobial, or antineoplastic agents.

Agrochemical Applications

In agrochemical research, halogenated aromatic compounds like 3-Bromo-4-chloro-5-fluorobenzoic acid can serve as precursors for the synthesis of herbicides, fungicides, or insecticides. The presence of halogen substituents often enhances the stability and activity of these compounds in agricultural applications.

The compound's reactivity allows for its incorporation into more complex structures with specific activities against agricultural pests or diseases. The ability to selectively modify the halogenated benzoic acid core makes it valuable in the design of new agrochemicals with improved efficacy or environmental profiles.

Research and Analytical Applications

As a well-defined chemical entity with specific physical and chemical properties, 3-Bromo-4-chloro-5-fluorobenzoic acid may also serve as a reference compound or standard in analytical chemistry. Its unique spectral characteristics, resulting from the specific arrangement of halogen atoms, can be used for calibration or identification purposes in spectroscopic techniques.

In chemical research, the compound exemplifies the effects of halogen substitution on aromatic systems, providing insights into electronic effects, reactivity patterns, and structure-property relationships. These insights contribute to the broader understanding of organic chemistry and the development of synthetic methodologies.

Comparative Analysis with Similar Compounds

A comparative analysis of 3-Bromo-4-chloro-5-fluorobenzoic acid with structurally related compounds provides insights into the effects of halogen substitution patterns on physical, chemical, and potential biological properties.

Structural Analogs

Table 2 below compares 3-Bromo-4-chloro-5-fluorobenzoic acid with some structural analogs, highlighting the differences in substitution patterns:

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| 3-Bromo-4-chloro-5-fluorobenzoic acid | Br at position 3, Cl at position 4, F at position 5 | Reference compound |

| 4-Bromo-2-chloro-5-fluorobenzoic acid | Different positions of halogens | Altered electron distribution and reactivity patterns |

| 4-Bromo-3-chloro-2-fluorobenzoic acid | Different positions of halogens | Different spatial arrangement affecting interactions |

| 3-Bromo-4-fluorobenzoic acid | Lacks Cl substituent | Reduced molecular weight, different reactivity |

| 3-Chloro-4-fluorobenzoic acid | Lacks Br substituent | Reduced molecular weight, different reactivity |

The different substitution patterns in these analogs result in distinct electronic distributions across the benzene ring, affecting properties such as acidity, reactivity, and potential biological interactions. These differences make each compound uniquely suitable for specific applications in chemical synthesis or research.

Property Variations

The variation in halogen substitution patterns among these compounds leads to differences in physical properties such as melting point, solubility, and spectroscopic characteristics. The electronic effects of halogens (fluorine being strongly electron-withdrawing through inductive effects, chlorine and bromine having both inductive and resonance effects) influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

In terms of chemical reactivity, the position and nature of halogen substituents affect the susceptibility to nucleophilic aromatic substitution, metal-catalyzed coupling reactions, and other transformations. These differences can be exploited in synthetic strategies to achieve selective functionalization or to tailor the properties of the final products.

Current Research and Future Directions

Research on 3-Bromo-4-chloro-5-fluorobenzoic acid is limited, but its potential applications in organic synthesis and chemical manufacturing are significant. As a versatile synthetic intermediate, the compound continues to attract interest in various fields of chemical research.

Recent Research Findings

Recent studies have explored the utility of halogenated benzoic acids, including 3-Bromo-4-chloro-5-fluorobenzoic acid, in the development of pharmaceuticals and agrochemicals. The unique substitution pattern of this compound makes it valuable for structure-activity relationship studies, where the effects of specific halogen arrangements on biological activity can be investigated.

Research has also focused on developing more efficient synthetic routes for producing halogenated benzoic acids with specific substitution patterns. These efforts aim to improve yields, reduce waste, and make these compounds more accessible for research and industrial applications.

Future Research Directions

Further studies are needed to fully understand the environmental impact of 3-Bromo-4-chloro-5-fluorobenzoic acid and to explore its utility in various chemical processes. Potential areas for future research include:

-

Development of more efficient and selective synthetic methods for halogenated benzoic acids

-

Investigation of the compound's potential in pharmaceutical research, particularly as a building block for drugs targeting specific biological pathways

-

Exploration of its applications in materials science, where halogenated aromatic compounds can contribute to the development of functional materials with specific properties

-

Assessment of environmental fate and ecotoxicological profiles to ensure responsible use and disposal

-

Computational studies to predict reactivity patterns and potential applications based on electronic structure and properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume